molecular formula C22H27ClN2O3 B192749 Cetirizine Methyl Ester CAS No. 83881-46-3

Cetirizine Methyl Ester

Cat. No. B192749
CAS RN: 83881-46-3
M. Wt: 402.9 g/mol
InChI Key: BYCHNMFDSQCCDD-UHFFFAOYSA-N
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Description

Cetirizine Methyl Ester is an impurity of Cetirizine . Cetirizine, a second-generation antihistamine and the carboxylated metabolite of hydroxyzine, is a specific, orally active, and long-acting histamine H1-receptor antagonist .


Synthesis Analysis

The anti-histaminic drug cetirizine was synthesized in five linear steps with an overall yield of 50% . All the reactions were very clean and the isolation of products also very easy .


Molecular Structure Analysis

Cetirizine Methyl Ester has a molecular formula of C22H27ClN2O3 . Its average mass is 402.914 Da and its monoisotopic mass is 402.171021 Da .


Chemical Reactions Analysis

It was found that the carboxylic acid cetirizine readily reacts with sorbitol and glycerol to form monoesters . At a temperature as low as 40 degrees C, more than 1% of the cetirizine content was transformed into a monoester within 1 week using concentrations similar to those used in marketed preparations .


Physical And Chemical Properties Analysis

Cetirizine Methyl Ester has a density of 1.2±0.1 g/cm3 . Its boiling point is 508.5±45.0 °C at 760 mmHg . The vapour pressure is 0.0±1.3 mmHg at 25°C . The enthalpy of vaporization is 77.9±3.0 kJ/mol . The flash point is 261.3±28.7 °C . The index of refraction is 1.566 . The molar refractivity is 110.8±0.3 cm3 .

Scientific Research Applications

Binding Characteristics and Receptor Interactions

  • Cetirizine and its enantiomers, including levocetirizine and (S)-cetirizine, exhibit high affinity and stereoselectivity towards human H(1) histamine receptors, indicating its potential in targeting specific histamine-mediated conditions (Gillard et al., 2002).

Reactions with Pharmaceutical Excipients

  • Cetirizine can react with polyols like sorbitol and glycerol to form monoesters, which is significant in drug formulation and stability (Yu et al., 2010).

Environmental Impact and Remediation

  • Cetirizine has been detected in surface water and wastewater treatment eluent. Ultrasonic treatment has been shown as an effective method for the remediation of Cetirizine from water, providing insights into environmental management strategies for pharmaceutical contaminants (Cui et al., 2020).

Physicochemical Properties

  • The physicochemical, pharmacological, and pharmacokinetic properties of cetirizine, particularly its zwitterionic form, provide insights into its distinctive advantages over other antihistamines, such as high selectivity and low central nervous system penetration (Chen, 2008).

Topical Applications

  • Cetirizine has been studied for its effectiveness in topical applications, such as in liposome preparations, for treating allergic skin disorders. This offers a potential avenue for targeted peripheral H1-antihistaminic activity with reduced systemic exposure (Elzainy et al., 2004).

Chiral Discrimination and Analysis

  • Techniques for the enantioseparation and analysis of cetirizine, particularly focusing on its active enantiomer (R)-levocetirizine, have been developed. This is crucial for ensuring the chiral purity and efficacy of cetirizine in pharmaceutical products (Taha et al., 2009).

Novel Formulations

  • Research has been conducted on developing novel formulations of cetirizine, such as elastic vesicle-based topical formulations and transdermal therapeutic systems. These studies aim to improve the drug's delivery and efficacy in treating conditions like atopic dermatitis (Goindi et al., 2013).

Electrochemical Analysis

  • The development of electrochemical sensors for cetirizine analysis, as demonstrated by Poly (methyl orange) modified carbon nanotube electrode, provides a method for efficient and sensitive detection of this drug (Islam, 2022).

Veterinary Applications

  • The elimination and disposition of cetirizine in performance horses have been studied, contributing to the understanding of its pharmacokinetics in veterinary medicine (Knych et al., 2016).

Safety And Hazards

Avoid breathing mist, gas or vapours . Avoid contacting with skin and eye . Use personal protective equipment . Wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Future Directions

Cetirizine is a second-generation antihistamine that reduces the natural chemical histamine in the body . Histamine can produce symptoms of sneezing, itching, watery eyes, and runny nose . Cetirizine is used to treat cold or allergy symptoms such as sneezing, itching, watery eyes, or runny nose . It is also used to treat an allergic reaction, itching and swelling caused by chronic urticaria (hives) and minimizes or eliminates the symptoms of perennial allergic rhinitis, seasonal allergic rhinitis, chronic idiopathic urticaria, allergic asthma, physical urticaria, and atopic dermatitis .

properties

IUPAC Name

methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O3/c1-27-21(26)17-28-16-15-24-11-13-25(14-12-24)22(18-5-3-2-4-6-18)19-7-9-20(23)10-8-19/h2-10,22H,11-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCHNMFDSQCCDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cetirizine Methyl Ester

CAS RN

83881-46-3
Record name Cetirizine methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CETIRIZINE METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IBM2U5K9C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

10 gr. of (0.035 mole) of 1-[(4-chlorophenyl)phenylmethyl]piperazine, 8.06 gr. (0.0525 mole) of methyl 2-chloroethoxyacetate and 50 ml. of triethylamine were introduced into a pressure vessel and treated in a similar way as described in example 1. 12.5 gr. of methyl [2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetate is obtained as reddish oil (88.7% yield).
Quantity
0.035 mol
Type
reactant
Reaction Step One
Quantity
0.0525 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
A Leistner, S Haerling, JD Kreher, I Becker… - … of Pharmaceutical and …, 2020 - Elsevier
… Next, the carbamate is hydrolyzed with hydrochloric acid to achieve (4) and subsequently the cetirizine methyl ester is formed by nucleophilic substitution using methyl(2-chloroethoxy)…
Number of citations: 14 www.sciencedirect.com
A Marosi, Z Kovács, S Béni, J Kökösi… - European journal of …, 2009 - Elsevier
… The stepwise log K 1 and log K 2 values in hydroxyzine and cetirizine-methyl ester show that the first and second protonation take place in a highly separated manner. Namely, the first …
Number of citations: 21 www.sciencedirect.com
A Leistner, S Haerling… - Improving the …, 2020 - opus.bibliothek.uni-wuerzburg.de
Recently, the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) had reported on “unexpected” impurities in a couple of sartans, ranitidine, and …
Number of citations: 0 opus.bibliothek.uni-wuerzburg.de
DA Pflum, HS Wilkinson, GJ Tanoury… - … Process Research & …, 2001 - ACS Publications
… in a reaction mixture of cetirizine methyl ester in solution and solid inorganic salts. The salts were removed by filtration, and the cetirizine methyl ester solution was treated with aqueous …
Number of citations: 43 pubs.acs.org
MS Afanamol, AD Dinesh, KS Ali, A Vengamthodi… - In Silico …, 2023 - Springer
… Each of the three cetirizine compounds levocetirizine, cetirizine amide, and cetirizine methyl ester exhibited three interactions, including interactions involving halogen bonds and …
Number of citations: 0 link.springer.com
Y Yan, J Sun, G Li, L Yang, W Zhang, R Cao… - Organic …, 2022 - ACS Publications
A light-promoted Ni-catalyzed cyanation of aryl halides employing 1,4-dicyanobenzene as a cyanating agent is reported. A broad array of aryl bromides, chlorides, and druglike …
Number of citations: 13 pubs.acs.org
JA Do, E Noh, SB Yoon, JH Lee, SK Park… - Archives of Pharmacal …, 2017 - Springer
… In the mass spectrum of cetirizine dissolved in MeOH, an ion peak presumed to be protonated cetirizine methyl ester was observed instead of protonated cetirizine 10. We reasoned that …
Number of citations: 4 link.springer.com
A Periat, B Debrus, S Rudaz, D Guillarme - Journal of Chromatography A, 2013 - Elsevier
The goal of the present work was to provide some guidelines for method development in hydrophilic interaction chromatography (HILIC). For this purpose, a training set of 82 …
Number of citations: 90 www.sciencedirect.com
AC Périat - 2015 - éditeur non identifié
Number of citations: 0

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